3-(Isoquinolin-5-yl)propylamine
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Overview
Description
3-(Isoquinolin-5-yl)propylamine is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propylamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propylamine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an isoquinoline derivative is reacted with a suitable aldehyde and an amine under acidic conditions to form the desired product. Another method involves the reduction of a nitro-substituted isoquinoline derivative followed by reductive amination with a propylamine source.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reactions, and the process may be carried out in a continuous flow reactor to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-5-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Isoquinolin-5-yl)propylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-5-yl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)propylamine, isoquinoline itself, is a well-known heterocyclic compound with various applications.
Quinoline: Structurally related to isoquinoline, quinoline is another important heterocyclic compound with significant biological and industrial uses.
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline and its derivatives are studied for their pharmacological properties.
Uniqueness
This compound is unique due to the presence of the propylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-isoquinolin-5-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5,7,13H2 |
InChI Key |
VCWZFOKCWCHICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CCCN |
Origin of Product |
United States |
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